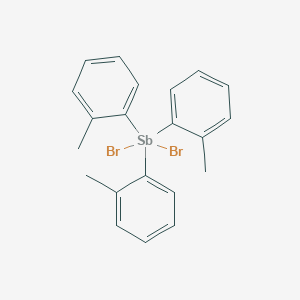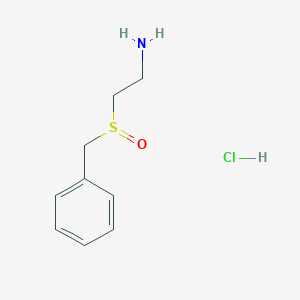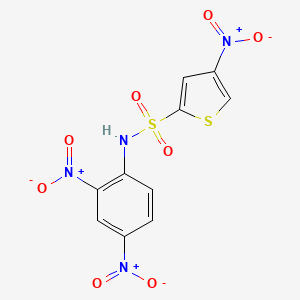
N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide is an organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of nitro groups attached to a phenyl ring and a thiophene ring, which is further substituted with a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide typically involves the nitration of thiophene derivatives followed by sulfonation and subsequent coupling with 2,4-dinitrophenylamine. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to facilitate the nitration and sulfonation processes. The final coupling step is usually carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactors. The process is optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound. These products retain the core structure of the compound while exhibiting modified chemical properties.
Aplicaciones Científicas De Investigación
N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activities. The presence of nitro groups allows the compound to participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the thiophene and sulfonamide moieties.
4-Nitrothiophene-2-sulfonamide: Shares the thiophene and sulfonamide structure but lacks the dinitrophenyl group.
2,4-Dinitrothiophene: Contains the thiophene and nitro groups but does not have the sulfonamide functionality.
Uniqueness
N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfonamide groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
61072-80-8 |
|---|---|
Fórmula molecular |
C10H6N4O8S2 |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
N-(2,4-dinitrophenyl)-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6N4O8S2/c15-12(16)6-1-2-8(9(3-6)14(19)20)11-24(21,22)10-4-7(5-23-10)13(17)18/h1-5,11H |
Clave InChI |
RZMCUKGMWIAFRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NS(=O)(=O)C2=CC(=CS2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


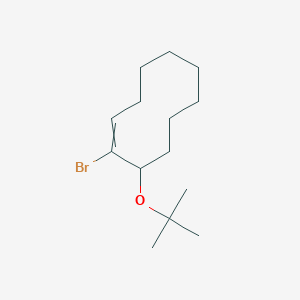
![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)

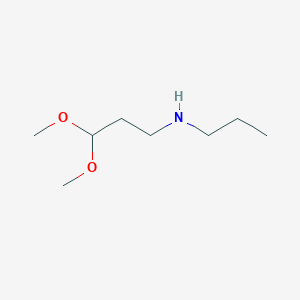
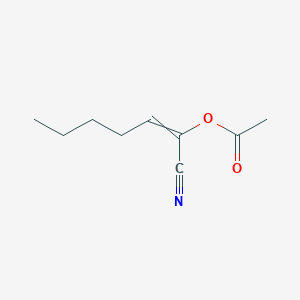
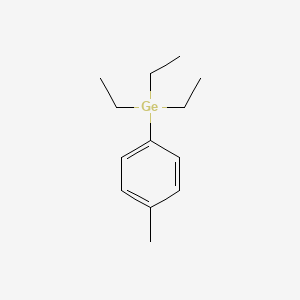
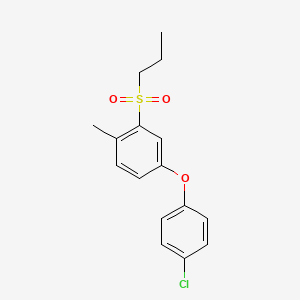
![1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl-](/img/structure/B14597285.png)
![(NE)-N-([1,3]dioxolo[4,5-g]isoquinolin-5-ylmethylidene)hydroxylamine](/img/structure/B14597290.png)
![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14597292.png)
![2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid](/img/structure/B14597295.png)
